REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:22]([OH:24])=[O:23])[CH:6]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:7]=1S(OC)(=O)=O.CC1NC(C)=C(C(O)=O)C([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][C:37]=2[C:42](F)(F)F)C=1[N+]([O-])=O.C[C:51]1[NH:52][C:53]([CH3:72])=C(C(O)=O)C(C2C3NOOC=3C=CC=2)C=1[N+]([O-])=O.CC1NC(C)=C(C(O)=O)C(C2C=CC=CC=2C(F)(F)F)C=1C#N.CC1NC(C)=C(C(O)=O)C(C2C=CC=C([N+]([O-])=O)C=2)C=1[C:103]([O:105][CH3:106])=[O:104]>C(O)(C)C.C(O)C.CO>[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:22]([O:24][CH2:72][CH2:53][N:52]([CH2:42][C:37]2[CH:36]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH3:51])=[O:23])[CH:6]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:7]=1[C:103]([O:105][CH3:106])=[O:104]
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=CC=CC2=C1NOO2)C(=O)O)C
|
Name
|
(-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=CC=CC2=C1NOO2)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C#N)C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C#N)C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1S(=O)(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1S(=O)(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the following compounds are prepared
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCN(C)CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:22]([OH:24])=[O:23])[CH:6]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:7]=1S(OC)(=O)=O.CC1NC(C)=C(C(O)=O)C([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][C:37]=2[C:42](F)(F)F)C=1[N+]([O-])=O.C[C:51]1[NH:52][C:53]([CH3:72])=C(C(O)=O)C(C2C3NOOC=3C=CC=2)C=1[N+]([O-])=O.CC1NC(C)=C(C(O)=O)C(C2C=CC=CC=2C(F)(F)F)C=1C#N.CC1NC(C)=C(C(O)=O)C(C2C=CC=C([N+]([O-])=O)C=2)C=1[C:103]([O:105][CH3:106])=[O:104]>C(O)(C)C.C(O)C.CO>[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:22]([O:24][CH2:72][CH2:53][N:52]([CH2:42][C:37]2[CH:36]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH3:51])=[O:23])[CH:6]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:7]=1[C:103]([O:105][CH3:106])=[O:104]
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=CC=CC2=C1NOO2)C(=O)O)C
|
Name
|
(-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=CC=CC2=C1NOO2)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C#N)C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C#N)C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1S(=O)(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1S(=O)(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the following compounds are prepared
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCN(C)CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:22]([OH:24])=[O:23])[CH:6]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:7]=1S(OC)(=O)=O.CC1NC(C)=C(C(O)=O)C([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][C:37]=2[C:42](F)(F)F)C=1[N+]([O-])=O.C[C:51]1[NH:52][C:53]([CH3:72])=C(C(O)=O)C(C2C3NOOC=3C=CC=2)C=1[N+]([O-])=O.CC1NC(C)=C(C(O)=O)C(C2C=CC=CC=2C(F)(F)F)C=1C#N.CC1NC(C)=C(C(O)=O)C(C2C=CC=C([N+]([O-])=O)C=2)C=1[C:103]([O:105][CH3:106])=[O:104]>C(O)(C)C.C(O)C.CO>[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:22]([O:24][CH2:72][CH2:53][N:52]([CH2:42][C:37]2[CH:36]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH3:51])=[O:23])[CH:6]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[C:7]=1[C:103]([O:105][CH3:106])=[O:104]
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=CC=CC2=C1NOO2)C(=O)O)C
|
Name
|
(-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=CC=CC2=C1NOO2)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C#N)C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C#N)C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1S(=O)(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1S(=O)(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Name
|
(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C(C1[N+](=O)[O-])C1=C(C=CC=C1)C(F)(F)F)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the following compounds are prepared
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCN(C)CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |